dihexadecyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H66O4P- |

|---|---|

Molecular Weight |

545.8 g/mol |

IUPAC Name |

dihexadecyl phosphate |

InChI |

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)/p-1 |

InChI Key |

RNPXCFINMKSQPQ-UHFFFAOYSA-M |

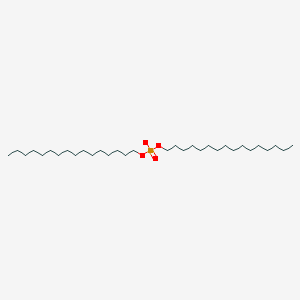

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Dihexadecyl Phosphate: A Technical Guide for Formulation and Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic dialkyl phosphate ester widely utilized in pharmaceutical and cosmetic formulations. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two long hydrophobic hexadecyl (C16) tails, makes it an invaluable component in the formation of lipid-based drug delivery systems. Primarily, DHP serves as a charge-imparting agent, conferring a negative surface charge to vesicles such as liposomes and niosomes. This electrostatic charge is critical for enhancing the colloidal stability of nanoparticle suspensions by preventing aggregation and fusion. While its role as a formulation stabilizer is well-established, its direct immunomodulatory or adjuvant properties are not documented in the scientific literature. This guide provides a comprehensive overview of the core physicochemical properties of DHP, its applications in drug delivery, and detailed protocols for the preparation and characterization of DHP-containing nanoparticles.

Physicochemical Properties of Dihexadecyl Phosphate

This compound is a synthetic phospholipid analogue whose physical and chemical characteristics are pivotal to its function in vesicular systems.[1] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Synonyms | Dicetyl phosphate, DHP, Dihexadecyl hydrogen phosphate | [2],[3] |

| CAS Number | 2197-63-9 | [2],[4] |

| Molecular Formula | C₃₂H₆₇O₄P | [2],[3] |

| Molecular Weight | 546.85 g/mol | [2],[3] |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | 74-79.6 °C | [2] |

| Solubility | - Slightly soluble in water and chloroform- Soluble in ethanol- Dispersible in oil | [1],[3] |

| pKa (Predicted) | 1.50 ± 0.50 | [2] |

| Stability | Stable under standard conditions; susceptible to hydrolysis under strong acidic conditions. | [3] |

| Storage Temperature | -20°C | [2] |

| Critical Micelle Conc. (CMC) | Not readily available in the literature. Its structure with two long alkyl chains strongly favors bilayer (vesicle) formation over micellization. |

Role in Drug Delivery and Formulation Science

The primary application of this compound in drug development is as a key excipient in lipid nanoparticle systems, including liposomes and niosomes.[1]

Charge Imparting Agent and Vesicle Stabilization

The phosphate headgroup of DHP is negatively charged at physiological pH. When incorporated into a lipid bilayer, these headgroups orient towards the aqueous phase, imparting a net negative surface charge to the vesicle.[1] This surface charge creates electrostatic repulsion between adjacent nanoparticles, preventing them from aggregating and fusing, which significantly enhances the colloidal stability of the formulation.[5] A sufficiently high negative zeta potential, typically below -30 mV, is indicative of a stable nanoparticle suspension.

Influence on Nanoparticle Properties

The inclusion of DHP can influence several key characteristics of drug delivery systems:

-

Zeta Potential: The molar ratio of DHP in the lipid mixture directly correlates with the magnitude of the negative zeta potential.

-

Encapsulation Efficiency: The surface charge can influence the encapsulation of charged drug molecules. For positively charged drugs, the negative charge provided by DHP can enhance encapsulation efficiency through electrostatic interactions.

-

Vesicle Rigidity and Permeability: The two long, saturated C16 chains of DHP contribute to a more ordered and rigid lipid bilayer, which can decrease the permeability of the membrane and improve drug retention within the vesicle.

Immunological Properties: Adjuvant Potential

An adjuvant is a substance that enhances the immune response to a co-administered antigen.[5] Common adjuvants include aluminum salts, oil-in-water emulsions, and agonists for pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[5][6]

While other phosphate-containing lipids, such as monophosphoryl lipid A (a TLR4 agonist), are potent adjuvants, there is no direct scientific evidence to suggest that this compound itself possesses intrinsic adjuvant activity.[7] Searches for DHP as a direct modulator of immune signaling pathways, such as TLR or inflammasome activation, did not yield specific findings.[8][9][10]

Therefore, the role of DHP in vaccine formulations is best understood as that of a formulation and delivery component rather than a direct immunostimulant. By stabilizing the antigen-carrying nanoparticle, DHP ensures the effective delivery of the antigen to antigen-presenting cells (APCs), which is a prerequisite for initiating an immune response. The stability it confers allows the vaccine formulation to maintain its integrity from production to administration, ensuring the antigen's structural and conformational epitopes are preserved.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of DHP-containing liposomes.

Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into smaller vesicles.

Methodology:

-

Lipid Dissolution: Accurately weigh the desired lipids, including the primary phospholipid (e.g., DSPC, DPPC, or Soy PC), cholesterol, and this compound, and dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-bottom flask. A typical molar ratio for a stable, negatively charged formulation might be Phospholipid:Cholesterol:DHP of 8.5:4.5:6.5.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.

-

Film Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated to the flask. The temperature of the buffer must be above the Tc of the lipid mixture.

-

Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. The lipid film will peel off the flask wall and hydrate (B1144303) to form MLVs.

-

Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be subjected to:

-

Sonication: Using a bath or probe sonicator.

-

Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.

-

Protocol: Nanoparticle Characterization

5.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer to a suitable concentration to avoid multiple scattering effects (typically a slightly opalescent appearance).

-

Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs averaged automatically by the software.

-

Data Analysis: The instrument software will generate a report including the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered indicative of a monodisperse and homogenous population.

5.2.2 Zeta Potential (Surface Charge) Measurement

-

Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

-

Measurement: Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.

-

Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential value (in millivolts). For DHP-containing vesicles, this value is expected to be negative.

5.2.3 Determination of Encapsulation Efficiency (%EE)

-

Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:

-

Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes. Dialyze against a large volume of buffer.

-

Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g., Sephadex G-50) where liposomes elute in the void volume, separated from the smaller free drug molecules.

-

Centrifugation: Use ultracentrifugation or centrifugation with specialized filter units to pellet the liposomes, separating them from the supernatant containing the free drug.

-

-

Quantification:

-

Measure the initial total amount of drug used in the formulation (Total Drug).

-

Measure the amount of free drug in the collected supernatant/dialysate (Free Drug).

-

Calculate the amount of encapsulated drug: Encapsulated Drug = Total Drug - Free Drug.

-

-

Calculation:

-

%EE = (Encapsulated Drug / Total Drug) x 100

-

Visualizations: Structure and Function

The unique amphiphilic structure of DHP is directly responsible for its function in nanoparticles.

Conclusion

This compound is a critical excipient for the development of stable, negatively charged lipid-based nanoparticle drug delivery systems. Its well-defined physicochemical properties allow for the rational design of formulations with controlled size, charge, and stability. While it is not a direct immunostimulant, its role in stabilizing vaccine delivery vehicles is essential for ensuring the effective presentation of antigens to the immune system. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to harness the properties of this compound in advanced therapeutic and prophylactic formulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]

- 3. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. Dicetyl Phosphate | C32H67O4P | CID 75143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 6. What Is the Main Function of Adjuvants in Vaccines? [aarp.org]

- 7. Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Dihexadecyl Phosphate in Vesicle Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecyl phosphate (B84403) (DHP), a synthetic, negatively charged phospholipid, is a cornerstone in the formulation of vesicular drug delivery systems such as liposomes and niosomes. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two hydrophobic hexadecyl tails, drives its self-assembly in aqueous media into stable bilayer structures. This guide elucidates the fundamental mechanism of DHP-mediated vesicle formation, detailing the physicochemical principles that govern this process. It provides a comprehensive overview of the critical role of DHP as a charge-imparting agent and stabilizer, influencing vesicle size, surface charge, and overall stability. Furthermore, this document presents structured quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to serve as a practical resource for researchers in the field of drug delivery.

Introduction

Vesicular systems, such as liposomes and niosomes, have emerged as highly effective platforms for the targeted delivery and controlled release of therapeutic agents. The stability and efficacy of these vesicles are critically dependent on their composition. Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is a key excipient in these formulations, primarily utilized for its ability to impart a negative surface charge and enhance the stability of the vesicular structure.[1][2] This technical guide delves into the mechanism of action of DHP in the formation of these vesicles, providing a detailed understanding for researchers and professionals in drug development.

The Amphiphilic Nature of this compound

The fundamental principle behind DHP's role in vesicle formation lies in its amphiphilic molecular structure. It consists of:

-

A Polar Head Group: A phosphate group (-PO₄⁻) that is hydrophilic and carries a negative charge at physiological pH.

-

Two Nonpolar Tails: Two long hexadecyl (C16) hydrocarbon chains that are hydrophobic.

This dual characteristic drives the self-assembly of DHP molecules in an aqueous environment. To minimize the energetically unfavorable interaction between the hydrophobic tails and water, the molecules spontaneously organize themselves into ordered structures where the hydrophobic tails are shielded from the aqueous phase, and the hydrophilic heads are exposed to it.[3][4]

Mechanism of Vesicle Self-Assembly

The formation of vesicles with DHP is a thermodynamically driven process of self-assembly.[5][6] When the concentration of DHP in an aqueous solution surpasses its critical micelle concentration (CMC), the molecules aggregate to form micelles.[7][8] However, due to the geometry of the double-chained DHP molecule, the preferred packing arrangement is a bilayer sheet rather than a spherical micelle. In this bilayer, two layers of DHP molecules align with their hydrophobic tails facing each other, creating a hydrophobic core, while their hydrophilic phosphate heads form the outer and inner surfaces of the sheet, interacting with the surrounding water.

These planar bilayer fragments are energetically unstable due to the exposed hydrophobic edges. To eliminate these exposed edges and achieve a more stable, lower-energy state, the bilayer sheets curve and close upon themselves, entrapping a portion of the aqueous medium to form spherical, closed structures known as vesicles.[9][10]

Role of Electrostatic Repulsion

The negatively charged phosphate head groups of DHP play a crucial role in the stability of the formed vesicles.[1] At neutral pH, the phosphate group is deprotonated, imparting a net negative charge to the surface of the vesicles. This surface charge creates electrostatic repulsive forces between individual vesicles, preventing them from aggregating and fusing, thereby enhancing the colloidal stability of the vesicular dispersion.[11]

Influence of Environmental Factors

The properties of DHP vesicles are significantly influenced by the surrounding environment:

-

pH: The pH of the medium affects the ionization state of the phosphate head group. Around its apparent pK value (pH 6.0-7.0), DHP vesicles exhibit maximal size and stability.[12][13]

-

Ionic Strength: The presence of salts in the medium can shield the surface charges, reducing the electrostatic repulsion and potentially leading to vesicle aggregation. Increasing salt concentrations can decrease the maximal vesicle size.[12]

DHP in Mixed Vesicular Systems

DHP is often used in conjunction with other lipids, such as phosphatidylcholines (e.g., egg-PC), and cholesterol to form more complex and stable vesicles like liposomes and niosomes.[14][15]

-

In Liposomes: DHP is incorporated into neutral phospholipid bilayers to introduce a negative charge, thereby increasing their stability.[1]

-

In Niosomes: In these non-ionic surfactant-based vesicles, DHP acts as a charge-inducing agent, enhancing stability through electrostatic repulsion.[11][15]

-

Interaction with Cholesterol: Cholesterol is a common component in vesicle formulations that modulates membrane fluidity and stability.[14][16][17] The inclusion of cholesterol alongside DHP can lead to increased packing of the bilayer, reducing its permeability and potentially influencing the release of encapsulated drugs.[14] High concentrations of cholesterol, however, may increase water penetration into the polar region of the bilayer.[14]

Quantitative Data on DHP-Containing Vesicles

The following table summarizes key quantitative data related to the properties of vesicles formulated with this compound.

| Parameter | Value/Range | Conditions | Reference |

| Critical Micelle Concentration (CMC) | Not explicitly found for DHP alone. Varies for different surfactant systems. | Aqueous solution | [7][8] |

| Vesicle Size (DHP alone) | Maximal at pH 6.0-7.0 | Large DHP vesicles in water | [13] |

| Vesicle Size (Niosomes with DHP) | 269.3 nm | Tween 60:cholesterol:DHP (1:2:0.1 molar ratio) | [15] |

| Zeta Potential (Niosomes with DHP) | -(45.99 ± 0.96) mV | Span 60 niosomes with dicetyl phosphate as a charge stabilizer | [11] |

| Phase Transition Temperature (Tc) | Increases with increasing vesicle size | Large DHP vesicles | [12] |

Experimental Protocols

Preparation of Large DHP Vesicles by Injection Method

This method is suitable for preparing large unilamellar vesicles (LUVs) composed solely of DHP.

Methodology:

-

Dissolve dihexadecylphosphoric acid in chloroform (B151607) to create a stock solution.[12]

-

Heat an aqueous solution (e.g., deionized water or buffer) to 75 °C.[12]

-

Inject the DHP-chloroform solution slowly into the heated aqueous phase with constant stirring.[12]

-

The chloroform evaporates, leaving behind a dispersion of DHP vesicles.

-

The final DHP concentration can be determined by an inorganic phosphate assay.[12]

Preparation of Niosomes by Thin Film Hydration Method

This is a common method for preparing niosomes containing DHP, non-ionic surfactants, and cholesterol.

Methodology:

-

Dissolve the non-ionic surfactant (e.g., Span 60 or Tween 60), cholesterol, and this compound in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[18][19]

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

-

Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated and agitating the flask.[19]

-

The resulting suspension of multilamellar vesicles can be further processed by sonication or extrusion to obtain smaller, unilamellar vesicles.[18]

Vesicle Characterization

Methodology:

-

Vesicle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[11][20]

-

Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and predict the stability of the vesicle dispersion.[11]

-

Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11][20]

-

Encapsulation Efficiency: The amount of drug successfully entrapped within the vesicles is quantified, often after separating the unencapsulated drug by methods like dialysis or centrifugation.[11]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanism of DHP self-assembly into stable vesicles.

Experimental Workflow for Vesicle Preparation

Caption: Workflow for thin-film hydration method.

Conclusion

This compound is an indispensable component in the rational design of vesicular drug delivery systems. Its mechanism of action is rooted in its amphiphilic self-assembly into stable bilayers, driven by hydrophobic interactions and stabilized by electrostatic repulsion. A thorough understanding of how formulation variables and environmental factors influence the properties of DHP-containing vesicles is paramount for the development of safe and effective drug carriers. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively harness the potential of this compound in their formulation development endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular self-assembly of surfactant-like peptides to form nanotubes and nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 9. Vesicle formation mechanisms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The mechanism of vesicle formation. | Semantic Scholar [semanticscholar.org]

- 11. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. PH EFFECTS ON PROPERTIES OF this compound VESICLES | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cholesterol interactions with fluid-phase phospholipids: effect on the lateral organization of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cholesterol stabilizes hemifused phospholipid bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 19. Liposomes, transfersomes and niosomes: production methods and their applications in the vaccinal field - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and characterization of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Dihexadecyl Phosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic phospholipid extensively utilized in pharmaceutical and cosmetic formulations. Its amphiphilic nature, characterized by a polar phosphate head group and two long C16 alkyl chains, makes it a critical component for imparting a negative surface charge to liposomes and other lipid-based nanoparticle systems. This property enhances the stability of formulations and influences their interaction with biological membranes. A thorough understanding of DHP's solubility in various organic solvents is paramount for the design and optimization of effective drug delivery vehicles. This guide provides a consolidated overview of the solubility of dihexadecyl phosphate, details a key experimental protocol for its use, and presents logical workflows for its application.

Data Presentation: Solubility of this compound

It is generally observed that DHP, like many phospholipids, exhibits improved solubility in halogenated hydrocarbons and short-chain alcohols, particularly with the application of heat. Mixtures of solvents, such as chloroform (B151607) and methanol, are commonly employed to achieve complete dissolution, a standard practice in the preparation of lipid films for liposome (B1194612) formation.

| Solvent | Solubility | Temperature | Conditions |

| Chloroform | 35 mg/mL | Not Specified | Requires sonication and warming[1][2] |

| Chloroform | Slightly Soluble | Ambient | - |

| Methanol | Slightly Soluble | Ambient | - |

| Ethanol | Soluble | Ambient | - |

| Chloroform:Methanol Mixtures | Soluble | Ambient | Ratios such as 2:1 (v/v) are effective |

| Acetone | Soluble | Ambient | - |

| Hexane | Higher Solubility | Ambient | - |

| Toluene | Higher Solubility | Ambient | - |

| Water | Insoluble / Poorly Soluble | Ambient | - |

Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a practically useful concentration for laboratory procedures, such as liposome preparation. "Slightly soluble" suggests that the substance has low solubility under ambient conditions.

Experimental Protocols

A fundamental application of this compound is in the formation of liposomes, where it is incorporated to introduce a negative charge. The thin-film hydration method is a widely adopted and robust technique for the preparation of these vesicles.

Protocol: Liposome Formulation via Thin-Film Hydration

This protocol describes the creation of multilamellar vesicles (MLVs) containing this compound, which can then be processed further (e.g., via extrusion or sonication) to produce unilamellar vesicles of a specific size.

Materials:

-

This compound (DHP)

-

Primary phospholipid(s) (e.g., phosphatidylcholine)

-

Cholesterol (optional, for membrane stabilization)

-

Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)

-

Hydration Buffer: Phosphate-buffered saline (PBS), Tris buffer, or other aqueous solution as required for the application.

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Lipid Dissolution:

-

Weigh the desired amounts of this compound and other lipid components.

-

Dissolve the lipids in a minimal volume of the chosen organic solvent in the round-bottom flask. Gently swirl the flask to ensure complete dissolution, resulting in a clear solution.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the solvent (e.g., 40-50°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent. This process deposits a thin, uniform lipid film on the inner surface of the flask.

-

Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent. For complete removal, the film can be further dried under a high vacuum for 1-2 hours.

-

-

Lipid Film Hydration:

-

Pre-heat the hydration buffer to a temperature above the lipid phase transition temperature.

-

Introduce the warm hydration buffer into the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by hand or on a vortex mixer. This process allows the lipid film to swell and hydrate, peeling off the flask wall to form multilamellar vesicles (MLVs). This typically results in a milky, opalescent suspension.

-

-

Vesicle Maturation (Optional):

-

To ensure complete hydration, the MLV suspension can be allowed to stand at a temperature above the phase transition temperature for approximately one hour, with periodic gentle agitation.

-

-

Sizing (Optional but Recommended):

-

The resulting MLV suspension is heterogeneous in size. To obtain a more uniform size distribution of unilamellar vesicles (LUVs or SUVs), the suspension can be downsized by:

-

Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

-

Sonication: Using a probe or bath sonicator to apply ultrasonic energy to the MLV suspension.

-

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of this compound.

Caption: Workflow for Liposome Preparation via Thin-Film Hydration.

Caption: General Experimental Workflow for Solubility Determination.

References

Dihexadecyl Phosphate: A Synthetic Phospholipid for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid that has garnered significant attention in the field of drug delivery. Its unique physicochemical properties make it a valuable component in the formulation of various nanocarriers, including liposomes, niosomes, and nanoparticles. This technical guide provides a comprehensive overview of DHP, focusing on its role in enhancing the stability and efficacy of drug delivery systems. We will delve into its synthesis, physicochemical characteristics, and its impact on nanoparticle formulations, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties of Dihexadecyl Phosphate

DHP is an anionic lipid characterized by two C16 alkyl chains attached to a phosphate head group. This structure imparts amphiphilic properties, enabling its self-assembly into bilayer structures in aqueous environments. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Dicetyl Phosphate, DHP | [1][2] |

| Molecular Formula | C32H67O4P | [1] |

| Molecular Weight | 546.85 g/mol | [2] |

| Appearance | White solid/powder | [2][3] |

| Melting Point | 74-75 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1][4] |

| Charge | Anionic | [2] |

Role in Drug Delivery Systems

The primary role of this compound in drug delivery formulations is to impart a negative surface charge to nanocarriers.[1] This negative charge is crucial for several reasons:

-

Enhanced Stability: The electrostatic repulsion between negatively charged vesicles prevents their aggregation and fusion, thereby increasing the colloidal stability of the formulation.[1] Stable formulations are essential for ensuring a consistent particle size distribution and preventing premature drug leakage.

-

Improved Encapsulation Efficiency: The incorporation of DHP can influence the rigidity and charge of the lipid bilayer, which in turn can affect the encapsulation of therapeutic agents.

-

Controlled Drug Release: The composition of the lipid bilayer, including the presence of charged lipids like DHP, can modulate the release kinetics of the encapsulated drug.

-

Targeted Delivery: The surface charge of nanoparticles can influence their interaction with biological membranes and proteins, potentially leading to targeted delivery to specific cells or tissues.

Quantitative Analysis of DHP-Containing Nanoparticles

The inclusion of this compound in liposomal and niosomal formulations has a demonstrable impact on their physicochemical properties. The following tables summarize comparative data from studies investigating the effects of DHP on nanoparticle characteristics.

Table 1: Comparative Physicochemical Characterization of Nano-Liposomes

This table presents data from a study by Kim et al. (2012), which compared the properties of nano-liposomes with different lipid compositions.[3][5]

| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Protein Encapsulation Efficiency (%) |

| DMPE | 135.6 ± 2.4 | -25.3 ± 1.5 | 65.4 ± 3.1 |

| DMPE/DCP | 155.2 ± 3.1 | -45.8 ± 2.3 | 78.9 ± 2.8 |

| DMPE/Chol | 128.9 ± 1.9 | -22.1 ± 1.2 | 61.2 ± 4.5 |

| DMPE/DCP/Chol | 142.7 ± 2.8 | -40.5 ± 1.9 | 72.3 ± 3.7 |

DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine; DCP: this compound; Chol: Cholesterol

Table 2: Optimized Liposomal Formulation Containing Dicetyl Phosphate

This table highlights the characteristics of an optimized liposomal formulation containing dicetyl phosphate (DCP) from a study by Jazani et al. (2022).[1][6][7]

| Formulation Components (Molar Ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Phosphatidylcholine:Cholesterol:DCP (8.5:4.5:6.5) | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of DHP and the preparation and characterization of DHP-containing liposomes.

Synthesis of this compound

This compound can be synthesized from 1-hexadecanol (B1195841) and phosphorus trichloride (B1173362). The following protocol is a general guideline based on literature procedures.

Materials:

-

1-Hexadecanol

-

Phosphorus trichloride

-

Benzene (B151609) (or a suitable alternative solvent)

Procedure:

-

In a round-bottom flask, dissolve 1-hexadecanol in benzene.

-

Heat the mixture to reflux (approximately 80 °C).

-

Slowly add phosphorus trichloride dropwise to the refluxing solution with constant stirring.

-

Continue the reaction with stirring for 12 hours at the reflux temperature.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the resulting residue, add fresh benzene and cool the mixture overnight to facilitate crystallization.

-

Filter the cooled mixture to collect the white precipitate, which is this compound.

-

The product can be further purified by recrystallization from methanol.

Characterization: The synthesized this compound can be characterized using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Preparation of DHP-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

-

This compound (DHP)

-

Primary phospholipid (e.g., Phosphatidylcholine)

-

Cholesterol (optional, as a membrane stabilizer)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of DHP, the primary phospholipid, and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids) to the flask.

-

Vesicle Formation: Agitate the flask by hand or using a vortex mixer to disperse the lipid film in the aqueous buffer. This process leads to the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Characterization of DHP-Containing Liposomes

1. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

Procedure:

-

Dilute a small aliquot of the liposome (B1194612) suspension in the same aqueous buffer used for hydration to an appropriate concentration for DLS measurement.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.

-

Perform the measurement to obtain the particle size distribution (Z-average diameter and Polydispersity Index, PDI) and the zeta potential.

2. Determination of Encapsulation Efficiency

Principle: The encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying the amount of drug in one or both fractions.

Procedure using Centrifugation:

-

Place a known volume of the liposome formulation in a centrifuge tube.

-

Centrifuge the sample at a high speed and for a duration sufficient to pellet the liposomes. The exact parameters will depend on the liposome size and density.

-

Carefully collect the supernatant, which contains the unencapsulated drug.

-

To determine the total drug concentration, lyse a separate aliquot of the original liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

-

Quantify the drug concentration in the supernatant and the lysed liposome suspension using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the encapsulation efficiency using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study using the Dialysis Method

Principle: The dialysis method is used to study the release of a drug from a nanoparticle formulation over time. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of release medium, while retaining the liposomes.

Procedure:

-

Select a dialysis membrane with a MWCO that is large enough to allow the passage of the free drug but small enough to retain the liposomes.

-

Hydrate the dialysis membrane according to the manufacturer's instructions.

-

Place a known volume of the drug-loaded liposome formulation into the dialysis bag and seal it securely.

-

Immerse the dialysis bag in a known volume of release medium (e.g., PBS at a specific pH) in a beaker or flask.

-

Maintain the system at a constant temperature (e.g., 37 °C) with gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

-

Plot the cumulative percentage of drug released as a function of time.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound in drug delivery systems.

Caption: Workflow for the preparation of DHP-containing liposomes.

Caption: A typical workflow for drug delivery using DHP-liposomes.

Conclusion

This compound is a versatile synthetic phospholipid that plays a critical role in the development of advanced drug delivery systems. Its ability to impart a negative charge enhances the stability of nanocarriers, leading to improved formulation characteristics. The quantitative data presented in this guide clearly demonstrate the positive impact of DHP on the physicochemical properties of liposomes, including increased zeta potential and encapsulation efficiency. The detailed experimental protocols provide a practical resource for researchers working in this area. As the field of nanomedicine continues to evolve, the strategic use of functional excipients like this compound will be paramount in designing the next generation of effective and targeted therapeutics.

References

- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Physicochemical Characterization and Bioavailability ...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Physicochemical Characterization and Bioavailability ...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Dicetyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of dicetyl phosphate (B84403) (DCP), a widely utilized anionic surfactant in pharmaceutical and cosmetic formulations. This document delves into its chemical characteristics, self-assembly behavior, and its role in the formation and stabilization of vesicular systems like liposomes.

Core Surfactant Properties

Dicetyl phosphate, also known as dihexadecyl phosphate, is a synthetic phospholipid that plays a crucial role as an emulsifier and surfactant.[1][2] Its amphiphilic nature, arising from a polar phosphate head group and two long hydrophobic cetyl (C16) tails, drives its self-assembly in aqueous solutions and its ability to stabilize oil-in-water emulsions.[1][3]

Chemical Structure and Physicochemical Properties

Dicetyl phosphate is the di-ester of cetyl alcohol and phosphoric acid.[4] It is typically a white, waxy solid.[3]

Table 1: Physicochemical Properties of Dicetyl Phosphate

| Property | Value | References |

| Chemical Formula | C₃₂H₆₇O₄P | [4] |

| Molecular Weight | 546.85 g/mol | [4][5][6] |

| Appearance | White solid/flakes | [3][7] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and chloroform. | [7][8][9] |

| Melting Point | 74-75 °C | [6] |

Self-Assembly and Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[10][11] This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules minimize their contact with water by forming a core, while the hydrophilic head groups remain exposed to the aqueous phase.

Table 2: Surface Activity of a Hexadecyl Phosphate Ester Mixture (Low Mono/Di Ratio)

| Parameter | Observation | Reference |

| Critical Micelle Concentration (CMC) | Decreased initially and then increased with increasing alkyl chain length. | [4] |

| Critical Surface Tension (γCMC) | Decreased initially and then increased with increasing alkyl chain length. | [4] |

This behavior suggests a synergistic effect between the mono- and di-phosphate esters in the mixture on the molecular arrangement at the air-water interface.[4]

Surface Tension Reduction

A key characteristic of surfactants is their ability to reduce the surface tension of a liquid, typically water. This occurs as the surfactant molecules adsorb at the air-water interface, disrupting the cohesive energy between water molecules.[10] The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[11]

A detailed surface tension isotherm for dicetyl phosphate is not available in the public domain. However, the general principle of surface tension reduction by surfactants is well-established.

Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[12] Below the Krafft point, the surfactant exists in a crystalline or hydrated solid form and does not form micelles.[12] For dicetyl phosphate, with its long dialkyl chains, the Krafft point is expected to be above room temperature, contributing to its low solubility in water at lower temperatures. Specific experimental values for the Krafft point of dicetyl phosphate were not found in the surveyed literature.

Role in Vesicular Drug Delivery Systems

Dicetyl phosphate is a widely used component in the formulation of vesicular drug delivery systems, such as liposomes and niosomes, primarily to impart a negative surface charge.[8] This negative charge enhances the stability of the vesicles by preventing their aggregation through electrostatic repulsion.[13][14]

Liposome Formulation and Properties

Dicetyl phosphate is incorporated into the lipid bilayer of liposomes, which are microscopic vesicles composed of one or more lipid bilayers. A study focused on optimizing liposomal formulations using dicetyl phosphate as a charge-imparting agent provides specific quantitative data.

Table 3: Properties of Optimized Dicetyl Phosphate-Containing Liposomes

| Parameter | Value | Reference |

| Phosphatidylcholine:Cholesterol:DCP Molar Ratio | 8.5:4.5:6.5 | [13][14] |

| Vesicle Size (Diameter) | 88 ± 14 nm | [13][14] |

| Polydispersity Index (PDI) | 0.21 ± 0.02 | [13][14] |

| Zeta Potential | -36.7 ± 3.3 mV | [13][14] |

A zeta potential of approximately ±30 mV is generally considered sufficient for ensuring the stability of a colloidal dispersion.[13][14] The significant negative zeta potential conferred by dicetyl phosphate contributes to the formulation of stable liposomal systems.[13][14]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plot of this property against concentration indicates the CMC.[11]

Methodology: Surface Tensiometry

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of dicetyl phosphate with varying concentrations. Due to its low water solubility, it may be necessary to use a co-solvent like ethanol initially and then dilute with water, or to conduct the measurements at a temperature above the Krafft point.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the dicetyl phosphate concentration. The point at which the slope of the line changes abruptly is the CMC.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. face-kyowa.co.jp [face-kyowa.co.jp]

- 6. tegewa.de [tegewa.de]

- 7. [PDF] Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method | Semantic Scholar [semanticscholar.org]

- 8. agilent.com [agilent.com]

- 9. Control of cleaning solutions by surface tension measurements:Kyowa Interface Science [face-kyowa.co.jp]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Imokawa, G. and Tsutsumi, H. (1978) Surface Activity and Cutaneous Effects of Monoalkyl Phosphate Surfactants. Journal of the American Oil Chemist’s Society, 55, 839-843. - References - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide to the Physicochemical Properties and Applications of Dihexadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Dihexadecyl Phosphate (B84403)

Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid widely utilized in the formulation of liposomes and other drug delivery systems.[1][2] Its amphiphilic nature, with a polar phosphate head group and two long C16 hydrocarbon chains, drives its self-assembly in aqueous environments.

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₃₂H₆₇O₄P | [1][5][6] |

| Molecular Weight | 546.85 g/mol | [1][5][6] |

| Melting Point | 74-75 °C | |

| 77.0-79.6 °C | [6] | |

| Boiling Point (Predicted) | 600.4 ± 38.0 °C (decomposes) | [7] |

| Purity | ≥90% | [1] |

| 97.0% (by NMR) | [6] | |

| Solubility | Slightly soluble in chloroform.[1][2] Insoluble in water; dispersible in oil.[7] Soluble in ethanol (B145695).[8] | |

| Storage Temperature | -20°C | [1] |

| Identifier | Value | References |

| CAS Number | 2197-63-9 | [1][5][6][9] |

| Synonyms | Dicetyl Phosphate, DHP, NSC 12429 | [1][2][10] |

| Appearance | Crystalline solid, white solid | [1][2][8] |

| InChI Key | RNPXCFINMKSQPQ-UHFFFAOYSA-N | [1] |

| SMILES | O=P(OCCCCCCCCCCCCCCCC)(O)OCCCCCCCCCCCCCCCC | [1] |

Experimental Protocols for CMC Determination

While a specific CMC for this compound is not documented, the following are standard, detailed methodologies for determining the CMC of amphiphilic molecules like long-chain phospholipids (B1166683).

The general process for determining the CMC involves preparing a series of surfactant solutions of varying concentrations and measuring a physical property that changes abruptly at the point of micelle formation.

Caption: General workflow for determining the Critical Micelle Concentration (CMC).

This is a classical method for CMC determination based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[2][11][12]

Protocol:

-

Solution Preparation: Prepare a stock solution of the phospholipid in an appropriate solvent system. Create a series of aqueous solutions with increasing concentrations of the phospholipid through serial dilution.

-

Instrumentation: Use a tensiometer (e.g., Wilhelmy plate or du Noüy ring method) calibrated according to the manufacturer's instructions.

-

Measurement: For each concentration, measure the surface tension of the solution. Ensure the system reaches equilibrium before recording the value.

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the phospholipid concentration.

-

CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[2][12]

This sensitive method relies on a fluorescent probe, such as pyrene (B120774), whose spectral properties change upon partitioning from a polar (aqueous) to a non-polar (micellar core) environment.[11][13][14][15]

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of the phospholipid with varying concentrations.

-

Probe Addition: To each solution, add a small aliquot of a stock solution of pyrene (typically in a volatile solvent like ethanol or acetone) to achieve a final pyrene concentration in the micromolar range.[16] Mix thoroughly.

-

Spectrofluorometer Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength for pyrene (typically around 334-336 nm).[14][16]

-

Fluorescence Measurement: Record the emission spectrum for each sample (typically from 350 to 450 nm).[16] Note the intensities of the first vibrational peak (I₁) at ~372-375 nm and the third vibrational peak (I₃) at ~383-390 nm.[14][16]

-

Data Analysis: Calculate the ratio of the fluorescence intensities (I₁/I₃ or I₃/I₁). Plot this ratio against the logarithm of the phospholipid concentration.

-

CMC Determination: The resulting plot will be sigmoidal. The CMC is determined from the inflection point of this curve, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[13][14]

Preparation of this compound Vesicles (Liposomes)

This compound is frequently used to prepare liposomes, often to impart a negative surface charge to the vesicles, which can improve stability and influence interactions with biological systems. The most common method is thin-film hydration.[17][18][19][20]

This classic technique involves dissolving the lipid(s) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.[19][20][21][22][23]

Protocol:

-

Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol, phosphatidylcholine) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[21][24][25]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner surface of the flask.[20][21]

-

Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.[21]

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Vesicle Formation: Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[21][25]

-

Sizing (Optional): To obtain vesicles with a more uniform and smaller size distribution (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.[19]

Caption: Workflow of the thin-film hydration method for preparing liposomes.

Role in Signaling Pathways

While a specific signaling pathway directly initiated by this compound is not well-documented, as a phospholipid, it is part of a class of molecules crucial to cellular signaling. Phospholipids are key components of cell membranes and act as precursors to second messengers.[26][27][28] A canonical example is the Phosphoinositide 2 (PIP2) signaling pathway.

This pathway is a major mechanism for transducing extracellular signals into intracellular responses.

Caption: Overview of the Phosphoinositide 2 (PIP2) signaling cascade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]

- 6. yarrowpharm.com [yarrowpharm.com]

- 7. specialchem.com [specialchem.com]

- 8. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]

- 9. This compound | 2197-63-9 [chemicalbook.com]

- 10. Dicetyl Phosphate | C32H67O4P | CID 75143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation [ouci.dntb.gov.ua]

- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 21. rsc.org [rsc.org]

- 22. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 23. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 24. researchgate.net [researchgate.net]

- 25. Liposome Preparation - Avanti Research™ [merckmillipore.com]

- 26. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]

- 27. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 28. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Dihexadecyl Phosphate: A Technical Guide to its Physicochemical Properties and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexadecyl phosphate (B84403) (DHDP), also known as dicetyl phosphate, is a synthetic, negatively charged, double-chain phospholipid analog. Its structure, lacking a complex headgroup, makes it a valuable tool in the study of lipid bilayers, liposomes, and other model membrane systems. This technical guide provides an in-depth overview of the phase transition behavior of DHDP, detailed experimental protocols for its characterization, and a discussion of its relevance in the context of cellular signaling pathways.

Quantitative Data: Phase Transition Temperature

The physical state of a lipid bilayer is critically dependent on temperature. The transition from a well-ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic phase transition temperature (Tm). For dihexadecyl phosphate, the melting point, which corresponds to this phase transition, is reported in the literature to be in the range of 74-75 °C.[1][2]

| Lipid Name | Synonym | Chain Length | Phase Transition Temperature (Tm) |

| This compound | Dicetyl phosphate | C16:0 | 74-75 °C |

Experimental Protocols

Precise determination and characterization of the physicochemical properties of this compound require robust experimental methodologies. The following sections detail the protocols for vesicle preparation, differential scanning calorimetry (DSC) for phase transition analysis, and Langmuir film balance for monolayer studies.

Vesicle Preparation (Liposome Formulation)

Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers, and are commonly used as model membranes and drug delivery vehicles.

Methodology:

-

Lipid Film Hydration:

-

Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least one hour to remove any residual solvent.

-

Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid mixture to ensure proper vesicle formation.

-

-

Vesicle Sizing:

-

To obtain vesicles of a defined size, the hydrated lipid dispersion can be subjected to sonication (using a probe or bath sonicator) or extrusion.

-

For extrusion, the lipid suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is typically performed at a temperature above the lipid's Tm.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is the primary method for determining the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated dispersion of this compound vesicles in the desired aqueous buffer.

-

Accurately transfer a known amount of the vesicle suspension into a DSC sample pan.

-

Prepare a reference pan containing the same buffer used for the sample.

-

Hermetically seal both the sample and reference pans.

-

-

DSC Analysis:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tm.

-

Heat the sample at a constant scan rate (e.g., 1-5 °C/min) to a temperature well above the Tm.

-

An endothermic peak will be observed in the DSC thermogram, corresponding to the absorption of heat during the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is taken as the Tm, and the area under the peak is proportional to the enthalpy of the transition.

-

Langmuir Film Balance

The Langmuir film balance technique is used to study the behavior of insoluble amphiphiles at an air-water interface. It provides information on the packing and phase behavior of molecules in a monolayer.

Methodology:

-

Trough Preparation:

-

Clean the Langmuir trough and barriers thoroughly.

-

Fill the trough with a high-purity aqueous subphase (e.g., ultrapure water or buffer).

-

Aspirate the surface of the subphase to remove any contaminants.

-

-

Monolayer Formation:

-

Prepare a solution of this compound in a volatile, water-immiscible organic solvent (e.g., chloroform).

-

Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface.

-

Allow the solvent to evaporate completely, leaving a monolayer of DHDP molecules at the interface.

-

-

Isotherm Measurement:

-

Compress the monolayer by moving the barriers at a constant rate.

-

Simultaneously, measure the surface pressure (the reduction in surface tension of the pure subphase) as a function of the area per molecule.

-

The resulting surface pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and phase transitions between them.

-

Signaling Pathways

While this compound is a synthetic molecule, its structural similarity to phosphatidic acid (PA) makes it a relevant tool for studying PA-mediated signaling pathways. PA is a crucial lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Two key pathways regulated by PA are the mTOR and Hippo signaling pathways.

mTOR and Hippo Signaling Pathways

-

mTOR (mammalian Target of Rapamycin) Pathway: This is a central regulator of cell growth and metabolism. Phosphatidic acid can directly bind to and activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of downstream targets that promote protein synthesis and cell growth.

-

Hippo Pathway: This pathway controls organ size by regulating cell proliferation and apoptosis. PA can inhibit the Hippo pathway, thereby promoting cell growth and survival. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and inactivation of the transcriptional co-activator YAP. When the Hippo pathway is inhibited by PA, YAP can translocate to the nucleus and promote the expression of pro-growth genes.

The use of synthetic analogs like DHDP in model membrane systems can help to elucidate the biophysical mechanisms by which PA interacts with and modulates the activity of proteins in these pathways.

References

Dihexadecyl Phosphate: A Technical Guide to Constructing Advanced Model Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexadecyl phosphate (B84403) (DHP) is a synthetic, negatively charged, double-chain phospholipid analog that has emerged as a versatile tool for the creation of stable and reproducible model cell membranes. Its unique physicochemical properties, including a high phase transition temperature and the ability to form unilamellar or multilamellar vesicles, make it an invaluable component in a wide range of applications, from fundamental biophysical studies to advanced drug delivery systems and the reconstitution of membrane proteins. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing DHP in the construction of model membranes. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of experimental workflows to aid researchers in leveraging this powerful tool.

Physicochemical Properties of Dihexadecyl Phosphate

DHP, also known as dicetyl phosphate, possesses distinct characteristics that make it a robust choice for forming artificial lipid bilayers. Its saturated, 16-carbon acyl chains contribute to a well-ordered and stable membrane structure.

Table 1: Physicochemical Properties of this compound (DHP)

| Property | Value | Conditions |

| Molecular Formula | C₃₂H₆₇O₄P | - |

| Molecular Weight | 546.85 g/mol | - |

| Phase Transition Temperature (Tm) | Vesicle size, pH, and ionic strength dependent. Bell-shaped profile with pH, max at pH 6.0-7.0.[1] | Dependent on experimental conditions |

| Zeta Potential | Highly negative, pH-dependent. Can be modulated with additives. A value of -36.7 ± 3.3 mV has been reported for DCP-containing liposomes.[2] | Dependent on pH and buffer composition |

| Solubility | Soluble in chloroform, chloroform/methanol mixtures. | Standard laboratory conditions |

The negative charge imparted by the phosphate headgroup is a critical feature, contributing to the stability of DHP vesicles through electrostatic repulsion and influencing their interaction with charged molecules and surfaces.[2]

Preparation of DHP-based Model Membranes

The most common method for preparing DHP vesicles is the thin-film hydration technique .[3][4][5][6] This method allows for the incorporation of other lipids, such as cholesterol, and the encapsulation of hydrophilic or lipophilic molecules.

Experimental Protocol: Thin-Film Hydration for DHP Vesicle Preparation

Materials:

-

This compound (DHP)

-

Cholesterol (optional)

-

Chloroform or a 2:1 chloroform:methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Rotary evaporator

-

Round-bottom flask

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DHP and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.[3][7]

-

Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipid mixture (for DHP, typically >60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[3]

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film.[3][7] The buffer can contain the drug or molecule to be encapsulated.

-

Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[6]

-

-

Vesicle Sizing (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[7] This should also be performed at a temperature above the lipid mixture's phase transition temperature.

-

Characterization of DHP Model Membranes

Thorough characterization is essential to ensure the quality and reproducibility of DHP-based model membranes. Key parameters include vesicle size, polydispersity, surface charge, and membrane fluidity.

Table 2: Characterization Techniques and Typical Quantitative Data for DHP Vesicles

| Parameter | Technique | Typical Values/Observations |

| Vesicle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-200 nm (post-extrusion).[2] PDI: < 0.2 indicates a monodisperse population.[2][8] |

| Zeta Potential | Electrophoretic Light Scattering | -30 to -60 mV. Values more negative than -30 mV indicate good colloidal stability.[2] |

| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualization of unilamellar or multilamellar vesicles, and the presence of open or folded bilayer fragments in sonicated dispersions.[9][10][11][12] |

| Membrane Fluidity | Fluorescence Anisotropy (using probes like DPH) | Anisotropy values are inversely proportional to membrane fluidity. Cholesterol generally increases anisotropy (decreases fluidity).[13][14][15][16][17] |

| Phase Transition | Differential Scanning Calorimetry (DSC) | Provides Tm values and information on the cooperativity of the transition. Cholesterol can broaden or abolish the phase transition.[9][18][19][20][21] |

Applications of DHP Model Membranes

Drug Delivery Systems

The stability and negative surface charge of DHP vesicles make them suitable carriers for various therapeutic agents. The negative charge can help prevent aggregation and opsonization, potentially prolonging circulation time.

Table 3: Encapsulation Efficiency of Drugs in DHP-containing Liposomes

| Drug | Liposome Composition | Encapsulation Efficiency (%) | Method of Determination |

| Doxorubicin (B1662922) | DHP-containing formulations | Can exceed 90% with remote loading methods.[22][23][24] | Liquid Chromatography |

| Paclitaxel | DHP-containing formulations | 7.0-7.5% drug loading reported in nanovesicles.[25] | UPLC |

| Various Hydrophilic/Lipophilic Drugs | DHP-containing formulations | Varies depending on drug properties and loading method. | Spectrophotometry, HPLC |

Experimental Workflow: Drug Release Assay

Reconstitution of Membrane Proteins

DHP vesicles provide a stable, defined lipid environment for studying the structure and function of integral membrane proteins outside of their native cellular context.

Experimental Protocol: Reconstitution of Bacteriorhodopsin into DHP Vesicles

This protocol is a generalized procedure based on common methodologies for membrane protein reconstitution.[26][27][28][29]

Materials:

-

Purified bacteriorhodopsin (bR) in a detergent solution (e.g., Triton X-100)

-

Pre-formed DHP vesicles

-

Bio-Beads or dialysis cassettes for detergent removal

-

Buffer solution

Procedure:

-

Mixing:

-

Mix the detergent-solubilized bR with the pre-formed DHP vesicles at a desired lipid-to-protein molar ratio.

-

Incubate the mixture for a short period to allow for the interaction between the protein and the vesicles.

-

-

Detergent Removal:

-

Remove the detergent to drive the insertion of the protein into the lipid bilayer. This can be achieved by:

-

Adsorption: Adding Bio-Beads to the mixture to adsorb the detergent.

-

Dialysis: Placing the mixture in a dialysis bag with a molecular weight cutoff that allows the detergent monomers to diffuse out.

-

-

-

Characterization:

-

Verify the successful reconstitution by techniques such as sucrose (B13894) density gradient centrifugation, SDS-PAGE, and functional assays (e.g., light-driven proton pumping for bR).

-

Conclusion

This compound is a powerful and adaptable tool for the construction of model cell membranes. Its well-defined physicochemical properties and the ability to form stable vesicles make it an ideal platform for a multitude of research applications. By following the detailed protocols and understanding the characterization techniques outlined in this guide, researchers can effectively create and utilize DHP-based model membranes to advance their studies in biophysics, drug delivery, and membrane protein science. The continued exploration of DHP and its formulations will undoubtedly lead to further innovations in these critical fields.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

- 8. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new high-temperature transition of crystalline cholesterol in mixtures with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ucm.es [ucm.es]

- 22. researchgate.net [researchgate.net]

- 23. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple and rapid measurement method of encapsulation efficiency of doxorubicin loaded liposomes by direct injection of the liposomal suspension to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Co-Encapsulation of Doxorubicin HCl and Paclitaxel in Nanovesicles for Enhanced Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. files.core.ac.uk [files.core.ac.uk]

- 27. Delipidation of bacteriorhodopsin and reconstitution with exogenous phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]